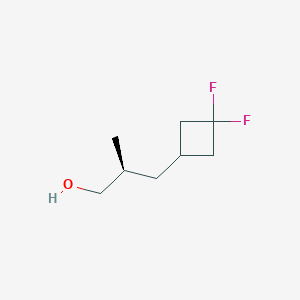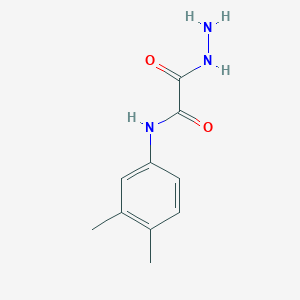
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, also known as DMHF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMHF is a white crystalline solid with a molecular formula of C10H13N3O2 and a molecular weight of 211.23 g/mol.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which may have beneficial effects on cognitive function. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has also been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This binding can lead to an increase in insulin sensitivity and a decrease in blood glucose levels, which may be beneficial for the treatment of diabetes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. In vivo studies have shown that N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide can improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in animal models of diabetes, and reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is also relatively unexplored, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to explore its use as a building block for the synthesis of MOFs with tunable properties. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide and its biochemical and physiological effects. Finally, the development of new synthesis methods and derivatizing agents for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide could lead to new applications in analytical chemistry.
Synthesemethoden
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide can be synthesized through a simple reaction between 3,4-dimethylbenzoyl chloride and hydrazine hydrate. The reaction takes place in anhydrous ethanol under reflux conditions, and the product is obtained by recrystallization from ethanol. The yield of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is reported to be around 80%.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. In materials science, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been used as a derivatizing agent for the analysis of amino acids, peptides, and proteins by high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-3-4-8(5-7(6)2)12-9(14)10(15)13-11/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWMIWOCRAUEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
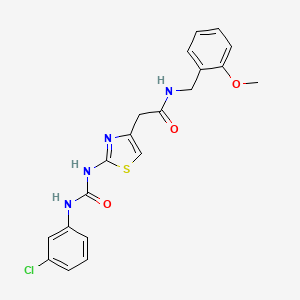
![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)
![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)


![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)

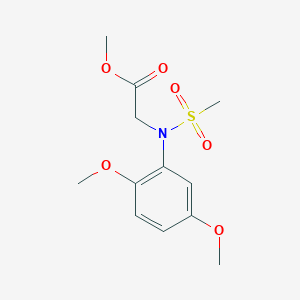
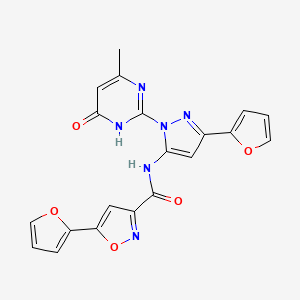
![N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2939945.png)
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2939947.png)
